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Compound of Interest

Compound Name: 2-Bromopyrimidine-4-carbonitrile

Cat. No.: B599147 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for navigating the synthesis,

reactivity, and pharmacological potential of 2-bromopyrimidine-4-carbonitrile and its

derivatives. This versatile scaffold holds significant promise in medicinal chemistry, offering a

gateway to a diverse range of novel compounds with potential therapeutic applications. This

document provides detailed experimental protocols, quantitative data, and visual workflows to

empower researchers in their exploration of this valuable chemical entity.

Physicochemical Properties and Spectroscopic
Data
2-Bromopyrimidine-4-carbonitrile is a halogenated pyrimidine derivative featuring a reactive

bromine atom at the 2-position and a cyano group at the 4-position. These functional groups

are key to its utility as a versatile building block in organic synthesis.

Table 1: Physicochemical Properties of 2-Bromopyrimidine-4-carbonitrile
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Property Value

Molecular Formula C₅H₂BrN₃

Molecular Weight 183.99 g/mol

CAS Number 1209459-16-4

Appearance Off-white to pale yellow solid

Melting Point Not reported

Boiling Point Not reported

Table 2: Spectroscopic Data for 2-Bromopyrimidine-4-carbonitrile
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Spectroscopy Data

¹H NMR

Data not explicitly found in search results.

Predicted shifts would be in the aromatic region,

with two distinct signals for the pyrimidine

protons.

¹³C NMR

Data not explicitly found in search results.

Predicted signals would include those for the

four pyrimidine carbons (two deshielded due to

nitrogen atoms and the bromine substituent)

and the nitrile carbon.

Mass Spec (MS)

Specific fragmentation pattern not detailed.

Expected to show a molecular ion peak and

fragmentation related to the loss of Br, CN, and

cleavage of the pyrimidine ring. The mass

spectra of halogenated pyrimidines have been

studied, indicating complex fragmentation

pathways.[1][2]

Infrared (IR)

Specific peak assignments not available.

Expected characteristic peaks would include

C≡N stretching (around 2230 cm⁻¹), C=N and

C=C stretching of the pyrimidine ring (in the

1600-1400 cm⁻¹ region), and C-Br stretching (in

the lower frequency region).

Synthesis of 2-Bromopyrimidine-4-carbonitrile
The synthesis of 2-bromopyrimidine-4-carbonitrile can be approached through various

methods, often involving the transformation of a precursor pyrimidine. A plausible synthetic

route involves the conversion of a corresponding 2-chloropyrimidine derivative.

Experimental Protocol: Synthesis via Halogen Exchange
This protocol is a generalized procedure based on methods for the conversion of 2-

chloropyrimidines to 2-bromopyrimidines.[3]
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Materials:

2-Chloropyrimidine-4-carbonitrile

Hydrogen bromide (HBr) in a suitable solvent (e.g., acetic acid or an inert solvent)

Inert solvent (e.g., dioxane, toluene)

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Heating and stirring apparatus

Extraction and purification equipment (separatory funnel, rotary evaporator, chromatography

columns)

Procedure:

In a round-bottom flask, dissolve 2-chloropyrimidine-4-carbonitrile in a suitable inert solvent.

Add a solution of hydrogen bromide. The concentration and solvent for HBr should be

chosen based on the reactivity of the substrate.

Heat the reaction mixture to a temperature appropriate for the halogen exchange reaction,

typically ranging from room temperature to reflux, and monitor the reaction progress by a

suitable technique (e.g., TLC or LC-MS).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by carefully adding a suitable aqueous base (e.g., sodium bicarbonate

solution) until the mixture is neutral or slightly basic.

Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate,

dichloromethane).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude 2-bromopyrimidine-4-carbonitrile using column chromatography on silica

gel or recrystallization from a suitable solvent system.

Chemical Reactivity and Derivatization
The chemical reactivity of 2-bromopyrimidine-4-carbonitrile is dominated by the presence of

the bromine atom at the electron-deficient C2 position, making it an excellent substrate for a

variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the pyrimidine ring and the cyano group activates the C2

position for nucleophilic attack. This allows for the displacement of the bromide ion by a wide

range of nucleophiles, such as amines, alkoxides, and thiolates.

2-Bromopyrimidine-4-carbonitrile
Br

CN

2-Substituted-pyrimidine-4-carbonitrile
Nu

CNSNAAr

Nucleophile (Nu-H)

HBr

Base

Click to download full resolution via product page

Caption: Nucleophilic Aromatic Substitution on 2-Bromopyrimidine-4-carbonitrile.

Palladium-Catalyzed Cross-Coupling Reactions
2-Bromopyrimidine-4-carbonitrile is an ideal substrate for various palladium-catalyzed cross-

coupling reactions, enabling the formation of C-C, C-N, and C-S bonds.

This reaction allows for the formation of a new carbon-carbon bond by coupling with a boronic

acid or ester in the presence of a palladium catalyst and a base.
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Caption: Suzuki-Miyaura Coupling of 2-Bromopyrimidine-4-carbonitrile.

Pharmacological Relevance and Bioactivity of
Derivatives
The pyrimidine-4-carbonitrile scaffold is a privileged structure in medicinal chemistry, with

derivatives exhibiting a wide range of biological activities, including anticancer properties. The

2-position, in particular, offers a strategic point for modification to modulate potency and

selectivity against various biological targets.

Several studies have highlighted the potential of 2-substituted pyrimidine-4-carbonitrile

derivatives as potent anticancer agents. These compounds often exert their effects by inhibiting

key enzymes involved in cancer cell proliferation and survival, such as kinases.

Table 3: Anticancer Activity of Selected 2-Substituted Pyrimidine-4-carbonitrile Derivatives
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Compound ID 2-Substituent
Cancer Cell
Line

IC₅₀ (µM) Reference

Derivative A
Substituted

Aniline

Breast Cancer

(MCF-7)
5.27 [4]

Derivative B
Substituted

Aniline

Lung Cancer

(A549)
1.12 [4]

Derivative C
Substituted

Aniline

Hepatocellular

Carcinoma

(HepG2)

0.87 [4]

Derivative D Various Amines
Various Cancer

Cell Lines

Moderate to High

Activity
[5]

Note: The specific structures of the derivatives are detailed in the cited literature.

The data in Table 3 demonstrates that derivatization at the 2-position of the pyrimidine-4-

carbonitrile core can lead to compounds with significant cytotoxic activity against various

cancer cell lines. This underscores the importance of exploring the chemical space around 2-
bromopyrimidine-4-carbonitrile for the development of novel therapeutic agents.

Experimental Workflows
General Workflow for Derivatization and Biological
Screening
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. pubs.acs.org [pubs.acs.org]

2. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed
[pubmed.ncbi.nlm.nih.gov]

3. EP1411048A1 - Preparation of 2-bromo-pyrimidines and 2-iodo-pyrimidines - Google
Patents [patents.google.com]

4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic
activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC
Publishing) [pubs.rsc.org]

5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

To cite this document: BenchChem. [Exploring the Chemical Space Around 2-
Bromopyrimidine-4-carbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b599147#exploring-the-chemical-space-
around-2-bromopyrimidine-4-carbonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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